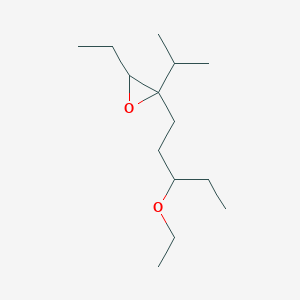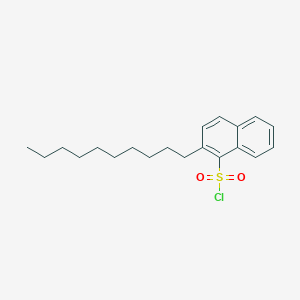![molecular formula C15H21NO3S2 B14390684 S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-22-4](/img/structure/B14390684.png)
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine: is a compound with the chemical formula C₁₅H₂₁NO₃S₂. It belongs to a group of stereoisomers and is characterized by the presence of a methylsulfanyl group attached to a phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as hydroxide ions (OH⁻) and cyanide ions (CN⁻).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a precursor to bioactive compounds.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in substitution reactions, where it attacks an electrophilic carbon center, leading to the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
S-Methyl-N-[2-methyl-2-(methylsulfanyl)propanoyl]cysteine: This compound has a similar structure but with a different substitution pattern.
Methyl sulfide: This compound contains a methyl group attached to sulfur and is a simpler analog.
Uniqueness: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
88389-22-4 |
|---|---|
Molecular Formula |
C15H21NO3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2R)-2-[(2-benzyl-3-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H21NO3S2/c1-20-9-12(8-11-6-4-3-5-7-11)14(17)16-13(10-21-2)15(18)19/h3-7,12-13H,8-10H2,1-2H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
JTWKVGKHSZMDRP-ABLWVSNPSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC |
Canonical SMILES |
CSCC(CC1=CC=CC=C1)C(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
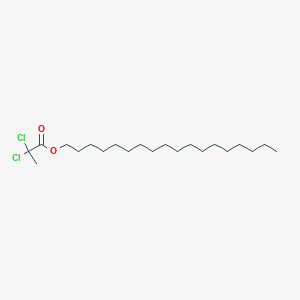
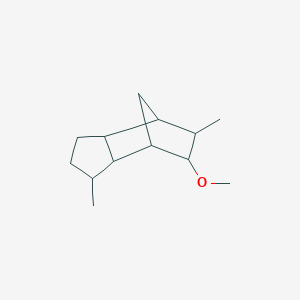

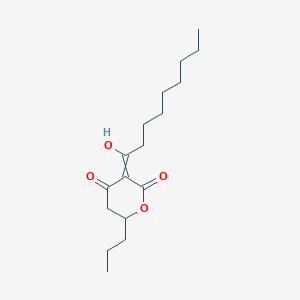
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
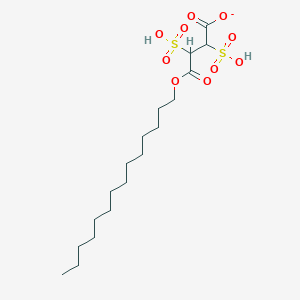
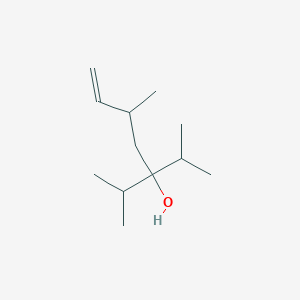
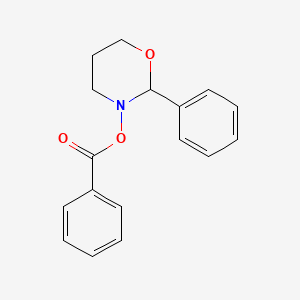
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
